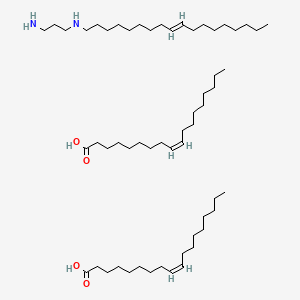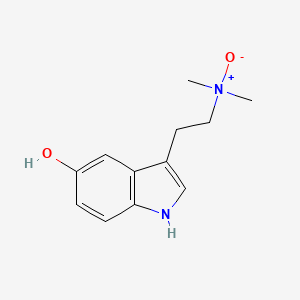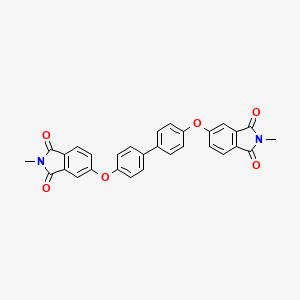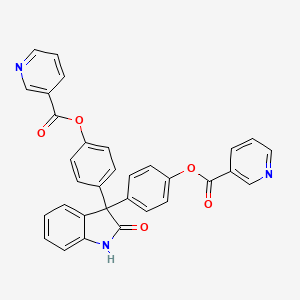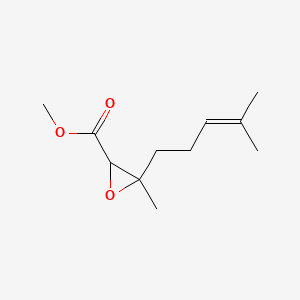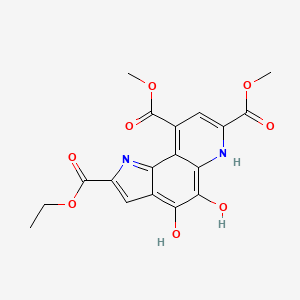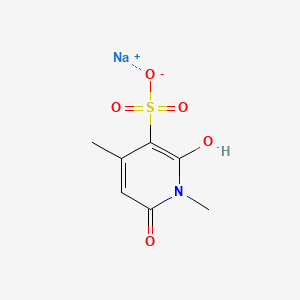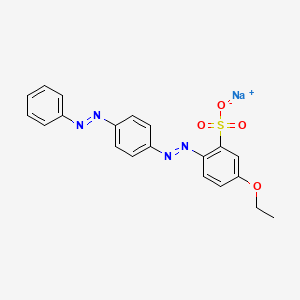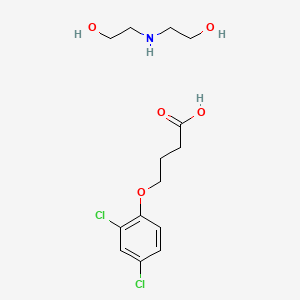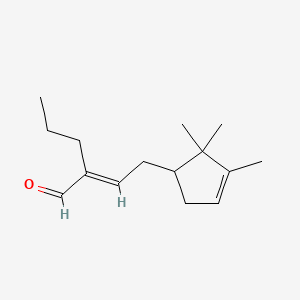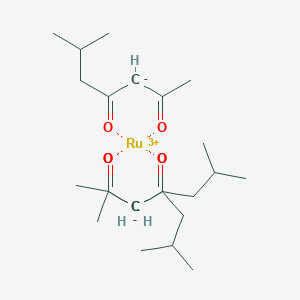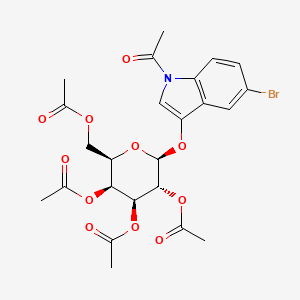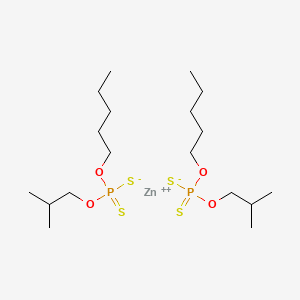
Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) is a coordination compound featuring zinc bound to the anion of a dithiophosphoric acid ester. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) typically involves the reaction of zinc oxide with O-isobutyl and O-pentyl dithiophosphoric acid esters. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
ZnO+2(RO)2PS2H→Zn[(RO)2PS2]2+H2O
where ( \text{R} ) represents the O-isobutyl and O-pentyl groups.
Industrial Production Methods
Industrial production of Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiophosphate groups to thiophosphates.
Substitution: The dithiophosphate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of zinc complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions and as a reagent in the synthesis of other coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used as an additive in lubricants and greases to enhance their anti-wear and anti-corrosion properties
Wirkmechanismus
The mechanism by which Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) exerts its effects involves the formation of a protective tribofilm on solid surfaces. This tribofilm reduces friction and wear, making the compound an effective additive in lubricants. The molecular targets include metal surfaces, where the compound forms a thin layer that prevents direct metal-to-metal contact .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc bis(O-isopropyl) (O-hexyl) bis(dithiophosphate)
- Zinc bis(O-ethyl) (O-octyl) bis(dithiophosphate)
- Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate)
Uniqueness
Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) is unique due to its specific combination of O-isobutyl and O-pentyl groups, which provide a balance of solubility and reactivity. This makes it particularly effective as an anti-wear additive in lubricants compared to other similar compounds .
Eigenschaften
CAS-Nummer |
14548-63-1 |
|---|---|
Molekularformel |
C18H40O4P2S4Zn |
Molekulargewicht |
576.1 g/mol |
IUPAC-Name |
zinc;2-methylpropoxy-pentoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C9H21O2PS2.Zn/c2*1-4-5-6-7-10-12(13,14)11-8-9(2)3;/h2*9H,4-8H2,1-3H3,(H,13,14);/q;;+2/p-2 |
InChI-Schlüssel |
ARDCFNODWCGPTI-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCOP(=S)(OCC(C)C)[S-].CCCCCOP(=S)(OCC(C)C)[S-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



